molecular formula C16H13P B14411794 3H-3-Benzophosphepin, 3-phenyl- CAS No. 87274-61-1

3H-3-Benzophosphepin, 3-phenyl-

Cat. No.: B14411794
CAS No.: 87274-61-1
M. Wt: 236.25 g/mol
InChI Key: CACALXSMPQYREI-UHFFFAOYSA-N
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Description

3H-3-Benzophosphepin, 3-phenyl- is a heterocyclic compound containing a phosphorus atom within a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-3-Benzophosphepin, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylphosphine with a suitable diene or alkyne, followed by cyclization to form the seven-membered ring. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3H-3-Benzophosphepin, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3H-3-Benzophosphepin, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

3H-3-Benzophosphepin, 3-phenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of 3H-3-Benzophosphepin, 3-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3H-3-Benzophosphepin, 3-methyl-
  • 3H-3-Benzophosphepin, 3-ethyl-
  • 3H-3-Benzophosphepin, 3-propyl-

Uniqueness

3H-3-Benzophosphepin, 3-phenyl- is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

87274-61-1

Molecular Formula

C16H13P

Molecular Weight

236.25 g/mol

IUPAC Name

3-phenyl-3-benzophosphepine

InChI

InChI=1S/C16H13P/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H

InChI Key

CACALXSMPQYREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2C=CC3=CC=CC=C3C=C2

Origin of Product

United States

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